molecular formula C19H18ClNO B8555723 4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride CAS No. 54237-35-3

4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride

Cat. No. B8555723
M. Wt: 311.8 g/mol
InChI Key: TUYFFZOIQLBJAY-UHFFFAOYSA-N
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Patent
US04065617

Procedure details

A stirred solution of 10 g of 4-piperidone, hydrochloride, hydrate and 14 g of benzaldehyde in 50 ml of ethanol is cooled to 10° C and treated dropwise with 25 ml of concentrated hydrochloric acid (temperature maintained at less than 25° C during the addition) and refluxed for 4 hours; the product begins to separate soon after refluxing begins. After standing at room temperature for about 16 hours, the resulting solid is filtered, washed with cold ethanol and with ether, and air-dried yielding 19.4 g of material, melting point 272°-274° C, dec.
Name
4-piperidone, hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C(O)C>[ClH:1].[CH:9](=[C:4]1[C:5](=[O:8])[C:6](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:7][NH:2][CH2:3]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,5.6|

Inputs

Step One
Name
4-piperidone, hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at less than 25° C during the addition) and
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to separate soon
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered
WASH
Type
WASH
Details
washed with cold ethanol and with ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)=C1CNCC(C1=O)=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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